8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate
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Overview
Description
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound with a unique structure that combines a chromen core with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
Mechanism of Action
The mechanism by which 8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
8-CHLORO-4-OXO-1,2,3,4-TETRAHYDRO-CYCLOPENTA[C]CHROMEN-7-YLOXY-ACETAMIDE: This compound shares a similar chromen core but differs in the functional groups attached, leading to different properties and applications.
4-METHYL-2-OXO-2H-CHROMEN-7-YLOXY-ACETAMIDE: Another related compound with variations in the chromen core and attached groups.
Uniqueness
What sets 8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 3-METHYL-2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE apart is its unique combination of a chromen core with a sulfonamide group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H24ClNO6S |
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Molecular Weight |
490.0 g/mol |
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C24H24ClNO6S/c1-13(2)22(26-33(29,30)15-9-7-14(3)8-10-15)24(28)32-21-12-20-18(11-19(21)25)16-5-4-6-17(16)23(27)31-20/h7-13,22,26H,4-6H2,1-3H3/t22-/m0/s1 |
InChI Key |
AHYWMVDWFCUBKJ-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C(C)C)C(=O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl |
Origin of Product |
United States |
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